molecular formula C16H14O3 B13907211 Methyl 2-Phenoxycinnamate

Methyl 2-Phenoxycinnamate

Cat. No.: B13907211
M. Wt: 254.28 g/mol
InChI Key: PLNJOZNOBZSKKP-VAWYXSNFSA-N
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Description

Methyl 2-Phenoxycinnamate is an organic compound belonging to the cinnamate family It is characterized by a cinnamoyl group attached to a phenoxy group through a methyl ester linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-Phenoxycinnamate can be synthesized through several methods. One common approach involves the esterification of 2-phenoxycinnamic acid with methanol in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction typically requires refluxing the mixture to achieve high yields .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous-flow reactors to optimize reaction conditions and increase efficiency. The use of catalysts like Lipozyme® TL IM in microreactors has been reported to enhance the synthesis process .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-Phenoxycinnamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: 2-Phenoxycinnamic acid and methanol.

    Oxidation: Corresponding aldehydes or carboxylic acids.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

Comparison with Similar Compounds

Methyl 2-Phenoxycinnamate can be compared with other cinnamate derivatives, such as:

Uniqueness: this compound’s unique combination of a cinnamoyl group and a phenoxy group through a methyl ester linkage gives it distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

methyl (E)-3-(2-phenoxyphenyl)prop-2-enoate

InChI

InChI=1S/C16H14O3/c1-18-16(17)12-11-13-7-5-6-10-15(13)19-14-8-3-2-4-9-14/h2-12H,1H3/b12-11+

InChI Key

PLNJOZNOBZSKKP-VAWYXSNFSA-N

Isomeric SMILES

COC(=O)/C=C/C1=CC=CC=C1OC2=CC=CC=C2

Canonical SMILES

COC(=O)C=CC1=CC=CC=C1OC2=CC=CC=C2

Origin of Product

United States

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